
3-Iodo-4-(trifluoromethyl)pyridine
Overview
Description
3-Iodo-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of an iodine atom at the third position and a trifluoromethyl group at the fourth position on the pyridine ring. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
3-Iodo-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agrochemical industry and various targets in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TFMP with its targets results in changes that lead to the protection of crops from pests in the agrochemical industry and various effects in the pharmaceutical and veterinary industries .
Biochemical Pathways
It is known that the compound plays a role in the protection of crops from pests . In the pharmaceutical industry, one of the compounds containing the TFMP moiety, Alpelisib, is a phosphatidylinositol-3-kinase (PI3K) inhibitor, which is involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Pharmacokinetics
The compound’s unique physicochemical properties, including the presence of the fluorine atom and the pyridine moiety, may influence its bioavailability .
Result of Action
The result of the action of this compound varies depending on its application. In the agrochemical industry, TFMP derivatives protect crops from pests . In the pharmaceutical and veterinary industries, TFMP derivatives have been granted market approval for five pharmaceutical and two veterinary products .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridines, a group of compounds to which 3-Iodo-4-(trifluoromethyl)pyridine belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the trifluoromethylpyridine derivative and the biomolecule .
Cellular Effects
It is known that trifluoromethylpyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that trifluoromethylpyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that trifluoromethylpyridines can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that trifluoromethylpyridines can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that trifluoromethylpyridines can interact with various enzymes or cofactors .
Transport and Distribution
It is known that trifluoromethylpyridines can interact with various transporters or binding proteins .
Subcellular Localization
It is known that trifluoromethylpyridines can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(trifluoromethyl)pyridine typically involves the halogenation of 4-(trifluoromethyl)pyridine. One common method is the iodination of 4-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases (e.g., K2CO3) in solvents like toluene or ethanol under reflux conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl or alkyl-aryl pyridines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Deiodinated pyridines.
Scientific Research Applications
3-Iodo-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
3-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and selectivity in chemical reactions.
3-Chloro-4-(trifluoromethyl)pyridine: Contains a chlorine atom, which is less reactive than iodine in nucleophilic substitution reactions.
Uniqueness
3-Iodo-4-(trifluoromethyl)pyridine is unique due to the presence of both the highly electronegative trifluoromethyl group and the reactive iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and increased lipophilicity, making it a valuable compound in various research and industrial applications
Properties
IUPAC Name |
3-iodo-4-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAVQUCOXXXHNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634094 | |
Record name | 3-Iodo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625115-02-8 | |
Record name | 3-Iodo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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